
Capillarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capillarin is a member of isocoumarins.
Aplicaciones Científicas De Investigación
Capillary Electrophoresis in Pharmaceutical and Medicinal Analysis
Capillary electrophoresis (CE) is a method that has proven to be essential in the analysis of pharmaceutical racemates. L-Leucine's capillary electrophoresis experiment demonstrated that this technique is rapid, simple, and practical, providing students and researchers with a comprehensive understanding of the basic concepts and practical applications of capillary electrophoresis analysis technology (Ling, 2006). Additionally, CE has been extensively utilized for the quantification of active constituents in medicinal plants and herbal formulations. It's been compared to high-performance liquid chromatography for its short execution time, high efficiency, versatility in separation modes, and low consumption of solvents and samples, making it an attractive and eco-friendly alternative (Gackowski et al., 2021).
Bioactive Compound Analysis in Herbal Raw Materials
Capillary electrophoresis has been a pivotal tool in analyzing bioactive compounds like polyphenolic compounds, coumarins, amino acids, and alkaloids in teas and other plant parts used in aqueous infusions or decoctions. Over 60% of the articles in this field come from China, indicating a significant interest and development in the use of CE for these purposes. The technique, especially when combined with ultraviolet detection and mass spectrometry, allows for sensitive determination of analytes and is poised for routine use in the analysis of functional foods (Przybylska et al., 2021).
Structural Analysis and Identification of Capillarin
Capillarin was successfully isolated from Artemisia Ordosica Kraschen and thoroughly characterized using various techniques such as IR, NMR, and X-ray diffraction analysis. This detailed structural analysis contributes significantly to the understanding of Capillarin's chemical properties and potential applications in various scientific fields (Dong, 2005).
Capillary Electrophoresis in Forensic Toxicology
In forensic toxicology, capillary electrophoresis has shown advantages over traditional chromatographic methods, especially in the chiral analysis of drugs. Its application in protein analysis, including the study of carbohydrate deficient transferrin—a biological marker of chronic alcohol abuse—highlights its significance in this field. The technique's success in these specific applications underscores its potential as a valuable tool in forensic toxicology (Tagliaro et al., 2007).
Propiedades
Número CAS |
3570-28-3 |
|---|---|
Nombre del producto |
Capillarin |
Fórmula molecular |
C13H10O2 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-but-2-ynylisochromen-1-one |
InChI |
InChI=1S/C13H10O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h4-6,8-9H,7H2,1H3 |
Clave InChI |
KUJLPCYCQICVRM-UHFFFAOYSA-N |
SMILES |
CC#CCC1=CC2=CC=CC=C2C(=O)O1 |
SMILES canónico |
CC#CCC1=CC2=CC=CC=C2C(=O)O1 |
Otros números CAS |
3570-28-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





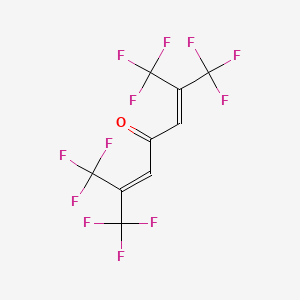

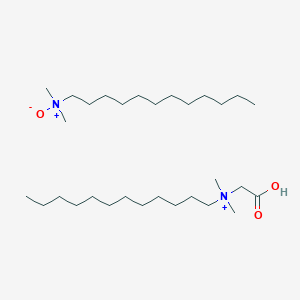

![2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1229074.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B1229077.png)
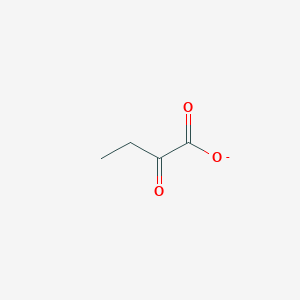
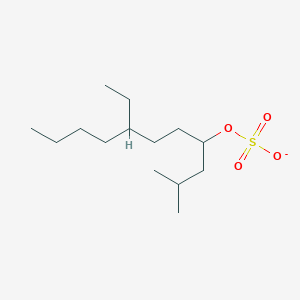
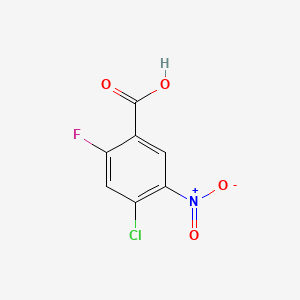
![2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1229084.png)
![11-Benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1229085.png)
![1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1229087.png)